molecular formula C15H19N3O5S B6575512 2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1105199-86-7

2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide

Cat. No. B6575512
CAS RN: 1105199-86-7
M. Wt: 353.4 g/mol
InChI Key: RBAIZDXEDFEVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide (hereafter referred to as 2,5-DMPB) is an organic compound that has been studied for its potential applications in scientific research and in laboratory experiments. This compound is of particular interest due to its unique structure, which consists of a benzene ring, a sulfonamide group, and a pyridazinone ring. 2,5-DMPB has been studied for its ability to act as a molecular scaffold for the creation of new compounds, as well as for its potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

2,5-DMPB has been studied for its potential applications in scientific research and in laboratory experiments. It has been shown to have potential applications in the fields of medicinal chemistry and drug discovery. For example, 2,5-DMPB has been used as a scaffold for the synthesis of new compounds, such as the anticonvulsant drug pregabalin. Additionally, 2,5-DMPB has been used as a starting material for the synthesis of new compounds with potential anti-cancer and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-DMPB in laboratory experiments include its relatively low cost and its availability from a variety of commercial suppliers. Additionally, 2,5-DMPB is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 2,5-DMPB in laboratory experiments, such as its low solubility in aqueous solutions and its potential toxicity.

Future Directions

The potential applications of 2,5-DMPB are still being explored. Some potential future directions for research include the development of new compounds based on the 2,5-DMPB scaffold, the investigation of its potential anti-cancer and anti-inflammatory activities, the study of its potential applications in the treatment of neurological disorders, and the exploration of its potential applications in drug discovery. Additionally, further research is needed to elucidate the exact mechanism of action of 2,5-DMPB and to identify any potential adverse effects.

Synthesis Methods

2,5-DMPB can be synthesized via two different methods. The first method involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl amine in the presence of a base such as potassium carbonate. The second method involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl amine in the presence of a base such as lithium hydroxide.

properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-22-12-6-7-13(23-2)14(11-12)24(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAIZDXEDFEVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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